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molecular formula C9H12O4 B2382409 Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate CAS No. 39493-62-4; 56157-27-8

Methyl 2-methyl-4,6-dioxocyclohexanecarboxylate

Cat. No. B2382409
M. Wt: 184.191
InChI Key: YOELNWPMMURSQH-UHFFFAOYSA-N
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Patent
US05994349

Procedure details

To a freshly prepared solution of sodium (17.78 g, 0.77 gram-atom) in methanol (220 mL) is added methyl acetoacetate 89.66 g (0.77 mole) and the mixture is stirred on an ice bath 15 min after the addition. Ethyl crotonate (100 mL of a 96% product≈88.13 g (100%; 0.77 mole) is added dropwise and the mixture is stirred at room temperature for an additional 30 min. After refluxing (2 h), methyl 6-methyl-2,4-dioxo-cyclohexane carboxylate enolate, which separates, is filtered, and the solid residue is dissolved in a minimum amount of cold water. The aqueous solution acidifed with sulfuric acid (500 mL of a 2 M solution), the precipitate extracted with dichloromethane (4×300 mL) and the organic phase dried over sodium sulfate. The residue is evaporated and the residue recrystallized from toluene to give the title compound: yield, 37 g, 40%, mp 122-123° C. The mother liquor from the reaction is evaporated to dryness, dissolved in cold water and extracted with dichloromethane (after acidification with the same 2 M sulfuric acid used previously). After evaporation and recrystallization from toulene, the mp is identical to the original crop. Total yield: 47 g; 51%.
Quantity
17.78 g
Type
reactant
Reaction Step One
Quantity
89.66 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methyl 6-methyl-2,4-dioxo-cyclohexane carboxylate enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:8][CH3:9])(=[O:7])[CH2:3][C:4]([CH3:6])=[O:5].[C:10](OCC)(=[O:14])/[CH:11]=[CH:12]/[CH3:13]>CO>[CH3:13][CH:12]1[CH:3]([C:2]([O:8][CH3:9])=[O:7])[C:4](=[O:5])[CH2:6][C:10](=[O:14])[CH2:11]1 |^1:0|

Inputs

Step One
Name
Quantity
17.78 g
Type
reactant
Smiles
[Na]
Name
Quantity
89.66 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
220 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)(=O)OCC
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
methyl 6-methyl-2,4-dioxo-cyclohexane carboxylate enolate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred on an ice bath 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for an additional 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
is filtered
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue is dissolved in a minimum amount of cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue is evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from toluene

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1CC(CC(C1C(=O)OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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